3-甲基-4-苯氧基苯甲醛

描述

Synthesis Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.

Molecular Structure Analysis

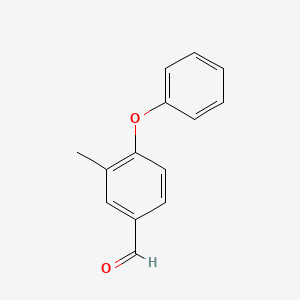

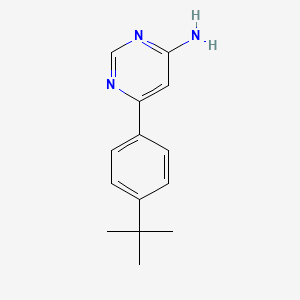

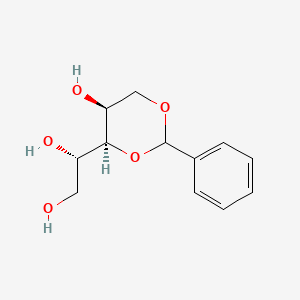

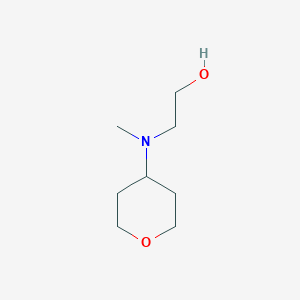

The molecular formula of 3-Methyl-4-phenoxybenzaldehyde is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.

Chemical Reactions Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.

Physical And Chemical Properties Analysis

3-Methyl-4-phenoxybenzaldehyde is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .

科学研究应用

合成和化学转化

- 铜介导的芳香甲基氧化:3-甲基-4-苯氧基苯甲醛可以通过选择性氧化芳香甲基来作为制备药物和香料化合物的有价值的中间体。催化氧化过程通常具有挑战性,因为它倾向于生成羧酸衍生物,而含铜酶或仿生系统可以促进芳香醛官能团的选择性生成 (Boldron 等,2005)。

生物医学应用

- 用于生物性质的席夫碱化合物合成:涉及 3-甲基-4-苯氧基苯甲醛衍生物的席夫碱化合物合成在生物研究中具有重要意义。这些化合物被合成并评估其抗氧化、酶抑制和抗菌特性。它们与金属离子螯合/配位后生物活性增强,并且对配体的计算研究涉及轨道参与和键合相互作用,提供了对分子稳定性和键强度的见解 (Sumrra 等,2018)。

传感和检测技术

荧光传感特性

由 3-甲基-4-苯氧基苯甲醛合成的化合物对特定的金属离子表现出显着的传感特性。它们充当 Al3+ 和 Zn2+ 等离子的双重荧光化学传感器,肉眼可见明显变色。这些特性被用于活细胞成像研究和其他灵敏的检测应用 (Hazra 等,2018)。

用于荧光 pH 传感器

3-甲基-4-苯氧基苯甲醛衍生物表现为高度选择性的荧光 pH 传感器,这对于研究生物细胞器至关重要。它们在特定 pH 范围内表现出荧光强度的显着增加,为 pH 敏感的生物学研究和诊断提供了有价值的工具 (Saha 等,2011)。

环境和合成化学

厌氧富集培养物的转化

厌氧菌培养物已被用于研究卤代芳香醛的转化,包括类似于 3-甲基-4-苯氧基苯甲醛的化合物。这些研究有助于了解这些化合物的环境降解途径及其还原为各种代谢产物,从而深入了解环境影响和潜在的生物修复策略 (Neilson 等,1988)。

参与甲基苯甲醛合成的级联反应

3-甲基-4-苯氧基苯甲醛可以参与顺序的羟醛缩合和脱氢环化反应,生成有价值化学品的原料。这些反应的选择性和效率在合成有机化学领域引起关注,展示了该化合物在合成高价值化学品中的作用 (Moteki 等,2016)。

远程 C(sp3)–H 氧官能化

研究强调了 3-甲基-4-苯氧基苯甲醛在远程 C(sp3)–H 氧官能化中的潜力,为某些芳香化合物向各种芳香羰基化合物的直接转化提供了途径。该过程对于药用应用和基础研究很有价值,突出了该化合物在有机合成和药物开发中的相关性 (Jiang 等,2014)。

安全和危害

3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

3-methyl-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBKPCXRRZVODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191284-77-2 | |

| Record name | 3-methyl-4-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)